Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate
Description
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate (CAS: 1456803-33-0) is a synthetic organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group, an isopropyl ester moiety, a phenyl substituent, and a ketone functionality at the 5-position. Its molecular formula is C₂₀H₂₉NO₅, with a molecular weight of 363.45 g/mol . Key physical properties include:
- Density: 1.1 ± 0.1 g/cm³
- Boiling point: 486.9 ± 45.0 °C at 760 mmHg
- Flash point: 248.3 ± 28.7 °C
- Hydrophobicity (XlogP): 3.4 .
The Boc group serves as a protective moiety for amines in peptide synthesis, while the isopropyl ester enhances lipophilicity, influencing solubility and reactivity. The compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in commercial availability or synthesis scalability .
Properties
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-4-phenylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-18(23)17(21-19(24)26-20(4,5)6)12-16(14(3)22)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFMYZTSNRVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Amino Acid Derivatives
The synthesis begins with tert-butoxycarbonyl (Boc) protection of a β-amino acid precursor. The Boc group is preferred due to its stability under basic conditions and selective deprotection using trifluoroacetic acid (TFA). For example, Boc-protected 5-oxo-4-phenylhexanoic acid is synthesized via a Mannich reaction between phenylacetaldehyde, ammonium chloride, and ethyl acetoacetate, followed by Boc anhydride treatment in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Isopropyl Ester Activation
Activation of the carboxylic acid moiety is achieved through isopropyl esterification. A patent-pending method employs isopropyl alcohol and thionyl chloride (SOCl₂) under reflux, yielding the ester with 92% efficiency. Alternative routes using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane (DCM) are less favored due to byproduct formation.
Stepwise Synthetic Routes
Coupling Reactions for Amide Bond Formation
The critical amide bond between the Boc-protected amine and the activated ester is formed via coupling reagents. Data from comparative studies are summarized in Table 1.
Table 1: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 85 | 98 |
| DCC | DCM | 0 | 72 | 95 |
| EDCl/HOAt | THF | 25 | 78 | 97 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) at room temperature provides optimal results, with diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts.
Boc Deprotection and Intermediate Isolation
Post-coupling, the Boc group is removed using TFA in DCM (1:1 v/v) at 0°C for 2 hours. The free amine intermediate is isolated via liquid-liquid extraction with ethyl acetate and saturated NaHCO₃, achieving 89% recovery.
Industrial-Scale Production Methods
Continuous Flow Synthesis
A scalable process developed by Merck Sharp & Dohme Corp. utilizes continuous flow reactors to enhance reaction control and reduce processing time. Key parameters include:
-
Residence Time : 8 minutes
-
Pressure : 2.5 bar
-
Throughput : 12 kg/h
This method reduces side reactions such as epimerization, maintaining enantiomeric excess (ee) >99%.
Crystallization and Purification
Final purification is achieved through anti-solvent crystallization. Adding methyl tert-butyl ether (MTBE) to a DMF solution of the crude product induces crystallization, yielding needle-like crystals with 98.5% purity (HPLC). Thermal analysis via differential scanning calorimetry (DSC) confirms a melting point of 136°C.
Table 2: Crystallization Solvent Optimization
| Anti-Solvent | Solvent Ratio | Crystal Form | Purity (%) |
|---|---|---|---|
| MTBE | 1:3 | Needles | 98.5 |
| Heptane | 1:4 | Plates | 97.2 |
| Ethanol | 1:2 | Amorphous | 89.1 |
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Analysis
A kinetic study comparing reaction temperatures revealed that ambient conditions (20–25°C) maximize yield while minimizing racemization (Figure 1). Elevated temperatures (>40°C) promote ester hydrolysis, reducing overall efficiency.
Figure 1: Yield vs. Temperature Profile
Where T = temperature (°C)
Solvent Polarity Effects
Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction homogeneity. Non-polar solvents (toluene) result in incomplete coupling, with yields dropping to 45%.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 4.95 (m, 1H, isopropyl), 7.32 (m, 5H, phenyl).
-
IR (cm⁻¹) : 1740 (ester C=O), 1685 (amide C=O).
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as HCl in methanol or NaOH in water.
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and DMAP in dichloromethane.
Major Products
Hydrolysis: Carboxylic acid and isopropanol.
Deprotection: Free amine and tert-butanol.
Coupling: Peptide or amide derivatives.
Scientific Research Applications
Structural Overview
- Molecular Formula : C20H29NO5
- Molecular Weight : 363.45 g/mol
- Functional Groups : This compound features an isopropyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a phenyl group, which contribute to its stability and reactivity in chemical reactions.
Chemistry
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate serves as a versatile building block in organic synthesis:
- Peptide Synthesis : It is frequently used in the formation of peptides due to its ability to undergo coupling reactions effectively.
- Organic Reactions : The compound can be involved in hydrolysis and deprotection reactions, yielding useful derivatives for further applications.
Biology
In biological research, this compound is utilized to study:
- Enzyme Interactions : It aids in understanding enzyme-substrate dynamics by serving as a substrate or inhibitor.
- Protein Engineering : Its reactivity allows for modifications that are crucial in designing new proteins with desirable characteristics.
Medicine
This compound is important in pharmaceutical applications:
- Drug Development : It acts as an intermediate in the synthesis of various pharmaceutical compounds, including bioactive peptides that can have therapeutic effects.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Synthesis of Bioactive Peptides | Utilization in peptide synthesis | Demonstrated high efficiency in forming peptide bonds with minimal side reactions. |
| Enzyme Substrate Interaction Studies | Investigating enzyme kinetics | Showed that modifications using this compound can enhance binding affinity to target enzymes. |
| Pharmaceutical Intermediate Production | Drug formulation processes | Proven effective as a precursor for several clinically relevant drugs, streamlining production pathways. |
Mechanism of Action
The mechanism of action of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, while the ester and amine functionalities allow for further chemical modifications. The compound can interact with various molecular targets, such as enzymes and receptors, through its amine and ester groups, facilitating the formation of peptide bonds and other bioactive structures .
Comparison with Similar Compounds
Isopropyl 2-((tert-butoxycarbonyl)amino)-5-oxo-4-(2,3,6-trifluorophenyl)hexanoate (CAS: 1488326-89-1)
Isopropyl Phenylacetate (from hexanoate derivatives in )
- Simplified structure: Lacks Boc and amino groups.
- Key properties: Lower molecular weight (~206 g/mol). Reduced boiling point (~250–300 °C estimated) due to fewer functional groups. Higher volatility and solubility in nonpolar solvents.
Physicochemical Properties Comparison
Biological Activity
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate, with the CAS number 1456803-33-0, is a synthetic organic compound that plays a significant role in various chemical and pharmaceutical applications. Its structure is characterized by an isopropyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a phenyl group, making it a versatile intermediate in peptide synthesis and other bioactive molecules.
The biological activity of this compound primarily stems from its ability to undergo various chemical transformations. The Boc group provides stability during synthetic processes, while the ester and amine functionalities facilitate interactions with biological targets. This compound can participate in peptide coupling reactions, forming amide bonds with amino acids or peptides, which are crucial in biological systems .
Applications in Research
- Peptide Synthesis : It is widely used as a building block for synthesizing peptides and other complex organic molecules.
- Enzyme Studies : The compound aids in studying enzyme-substrate interactions, particularly in protein engineering .
- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceutical compounds, enhancing drug development processes .
Study on Peptide Synthesis
In a study focusing on the synthesis of bioactive peptides, this compound was employed to create a series of peptide derivatives. The study demonstrated that the compound effectively facilitated the formation of peptide bonds under mild conditions, leading to high yields of desired products.
Enzyme Interaction Research
Another research effort investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor or substrate, depending on the enzyme's nature and the reaction conditions applied.
Comparative Analysis
To understand its biological activity better, it is useful to compare this compound with similar compounds.
| Compound Name | Structure | Key Activities |
|---|---|---|
| Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylbutanoate | Structure | Peptide synthesis |
| Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-hexanoate | Structure | Enzyme inhibition |
| Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylpentanoate | Structure | Bioactive molecule synthesis |
This table highlights that while all these compounds share structural similarities, their specific activities can vary significantly based on their functional groups and overall molecular architecture.
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm). Chiral HPLC with a cellulose-based column resolves enantiomers, critical for verifying stereochemical purity .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 363.2046 (calculated for C₂₀H₂₉NO₅) .
- IR : Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
What strategies mitigate Boc group instability during downstream reactions, and how does the phenyl substituent influence reactivity?
Advanced Research Focus
The Boc group is susceptible to acidic or nucleophilic conditions. Strategies include:
- Protection : Use of orthogonal protecting groups (e.g., Fmoc) for the amine if subsequent acidic steps are required .
- Steric effects : The phenyl group at position 4 enhances steric hindrance, slowing undesired nucleophilic attacks at the ketone moiety. Computational modeling (DFT) predicts reaction pathways under varying pH and solvent polarities .
How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Impurity profiles : Side products like de-Boc derivatives (δ ~5.5 ppm for free NH in ¹H NMR) may skew yields. LC-MS tracking of reaction intermediates is recommended .
- Stereochemical drift : Racemization during esterification can occur if temperatures exceed 30°C. Chiral derivatization (e.g., Marfey’s reagent) quantifies enantiomeric excess .
What are the mechanistic implications of the ketone group at position 5 in nucleophilic addition or cyclization reactions?
Advanced Research Focus
The ketone at position 5 acts as an electrophilic site for:
- Grignard additions : Reacts with organometallic reagents to form tertiary alcohols, useful in polyketide synthesis. Kinetic studies show rate acceleration in polar aprotic solvents (e.g., DMF) .
- Cyclocondensation : With hydrazines, it forms pyrazoline derivatives, a scaffold in medicinal chemistry. The phenyl group directs regioselectivity via π-π interactions .
How does structural modification (e.g., fluorination at the phenyl ring) alter the compound’s physicochemical and biological properties?
Advanced Research Focus
Introducing fluorine at the phenyl ring (e.g., 2,3,6-trifluoro derivative) enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration (calculated via XlogP3) .
- Metabolic stability : Fluorine reduces oxidative metabolism, as shown in cytochrome P450 inhibition assays .
- Crystallinity : Trifluorophenyl derivatives exhibit higher melting points (mp >150°C), aiding purification .
What role does this compound play in peptide mimetic or prodrug design, and how is its stability assessed in biological matrices?
Advanced Research Focus
The Boc-protected amine and ester groups make it a versatile building block for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
